Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with the molecular formula C17H18ClN3O5S It is known for its unique structure, which includes a thiazole ring, an acetylamino group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps. One common method includes the reaction of 4-(acetylamino)-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: Unique due to its specific combination of functional groups.
4-Thiazoleacetic acid derivatives: Similar structure but different functional groups.
Methoxyphenyl derivatives: Share the methoxyphenyl moiety but lack the thiazole ring.
Uniqueness
This compound stands out due to its unique combination of a thiazole ring, acetylamino group, and methoxyphenyl moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H18ClN3O5S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-acetamido-5-chloro-2-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H18ClN3O5S/c1-4-26-15(23)5-10-8-27-17(20-10)21-16(24)11-6-12(18)13(19-9(2)22)7-14(11)25-3/h6-8H,4-5H2,1-3H3,(H,19,22)(H,20,21,24) |
InChI Key |
SDFZDXFXLQNSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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